N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]adamantane-1-carboxamide
Description
"N-[2-(1-Methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]adamantane-1-carboxamide" is a structurally complex compound combining three distinct pharmacophores: an adamantane carboxamide core, a 1-methylpyrrole moiety, and a tetrahydroisoquinoline fragment. Adamantane derivatives are known for their lipophilicity and ability to enhance blood-brain barrier penetration, while tetrahydroisoquinoline scaffolds are common in alkaloids and kinase inhibitors . The pyrrole group may contribute to π-π stacking interactions in binding pockets.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O/c1-29-9-4-7-24(29)25(30-10-8-22-5-2-3-6-23(22)18-30)17-28-26(31)27-14-19-11-20(15-27)13-21(12-19)16-27/h2-7,9,19-21,25H,8,10-18H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLVQFKRZUIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCC6=CC=CC=C6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrrole moiety with a tetrahydroisoquinoline and adamantane framework. This structural diversity is believed to contribute to its varied biological activities.
1. Antiviral Activity
Recent research has highlighted the compound's potential as an antiviral agent. Studies indicate that derivatives of tetrahydroisoquinoline can inhibit viral replication by targeting specific viral enzymes. For instance, compounds similar to this compound have shown effectiveness against influenza A viruses by binding to viral proteins and disrupting their function .
2. Anticancer Properties
The compound has also been evaluated for anticancer activity. Isoquinoline derivatives have demonstrated cytotoxic effects on various cancer cell lines. For example, in vitro studies using the MTT assay revealed that certain isoquinoline derivatives exhibited significant cell growth inhibition in HeLa and HEK-293T cells . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.
3. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Inhibitors of DPP-IV are crucial for managing type 2 diabetes. Research indicates that compounds related to this compound can act as potent DPP-IV inhibitors. These compounds enhance insulin secretion and improve glycemic control in diabetic models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structural components allow for the inhibition of key enzymes involved in viral replication and metabolic pathways.
- Receptor Binding : The compound's ability to bind selectively to various receptors (e.g., serotonin and dopamine receptors) suggests potential in treating neurological disorders .
Case Study 1: Antiviral Efficacy
A study evaluating the antiviral potential of tetrahydroisoquinoline derivatives found that specific modifications in the chemical structure significantly enhanced their efficacy against influenza A viruses. The most promising analogs showed low IC50 values, indicating potent antiviral activity without cytotoxic effects .
Case Study 2: Anticancer Activity
In a comparative study of isoquinoline derivatives, one particular compound demonstrated over 70% inhibition of tumor cell proliferation in vitro. Further investigations into its mechanism revealed that it induced apoptosis through the activation of caspase pathways .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The compound’s structural motifs are shared with several bioactive molecules, as outlined below:
Mechanistic and Functional Insights
- ZYJ-34v: The hydroxamate group chelates zinc in HDAC active sites, enabling epigenetic regulation and antitumor effects. Its tetrahydroisoquinoline scaffold likely enhances binding affinity .
- Adamantane-Oxazole Derivative () : The adamantane carboxamide may improve metabolic stability compared to ester or amide variants. The oxazole ring could engage in hydrogen bonding or dipole interactions, though its exact role is uncharacterized .
- Target Compound: The 1-methylpyrrole group may mimic histidine or proline residues in enzyme substrates, while the tetrahydroisoquinoline fragment could confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors).
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Tetrahydroisoquinoline derivatives are prone to CYP450-mediated oxidation, but the 1-methylpyrrole group may sterically hinder metabolism .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
Methodological Answer:
- Multi-step synthesis : Begin with adamantane-1-carboxylic acid activation using coupling agents (e.g., HATU) to form the carboxamide bond. Introduce the tetrahydroisoquinoline and pyrrole moieties via nucleophilic substitution or reductive amination. Use catalysts like Pd/C for hydrogenation steps to improve selectivity .
- Purity control : Employ flash chromatography (petroleum ether/EtOAc gradients) for intermediate purification. Final purity (>95%) should be confirmed via HPLC with UV detection at 254 nm and mass spectrometry (ESI-MS) for molecular weight validation .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H-NMR to verify pyrrole proton environments (δ 6.3–7.3 ppm) and adamantane methylene signals (δ 1.6–2.1 ppm). C-NMR confirms carboxamide carbonyl resonance (~165 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., adamantane-pyrrole spatial arrangement) using single-crystal diffraction (R-factor < 0.05) .
Q. How can researchers assess its stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability).
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC; significant peaks outside retention time indicate instability .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK-293 for receptor binding). Discrepancies in IC values may arise from differences in cell permeability or serum protein binding .
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial vs. anticancer assays) using statistical tools (ANOVA) to identify confounding variables like solvent choice (DMSO vs. saline) .
Q. What computational strategies predict binding affinity to neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with CB2 receptors. Focus on pyrrole’s π-π stacking with Phe117 and adamantane’s hydrophobic interactions with Leu104 .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-receptor complexes .
Q. How can regioselectivity challenges in derivatization be addressed?
Methodological Answer:
- Protecting group strategies : Temporarily block the pyrrole nitrogen with Boc groups during adamantane functionalization. Deprotect using TFA/CHCl (1:4) .
- Microwave-assisted synthesis : Enhance reaction specificity for tetrahydroisoquinoline substitution by using controlled microwave irradiation (100°C, 150 W) .
Data Interpretation and Experimental Design
Q. What are best practices for validating in vitro to in vivo efficacy translation?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life in rodent models via LC-MS/MS. Adjust dosing regimens if bioavailability falls below 20% due to first-pass metabolism .
- Toxicity screening : Conduct Ames tests for mutagenicity and hERG assays to rule out cardiac risks before progressing to preclinical trials .
Q. How should researchers prioritize structural analogs for SAR studies?
Methodological Answer:
- QSAR modeling : Use MOE software to correlate logP values with antimicrobial activity. Prioritize analogs with cLogP 2.5–3.5 for optimal membrane penetration .
- Fragment-based design : Replace the pyrrole ring with thiophene or benzothiazole to probe electronic effects on receptor binding .
Contradictory Data Resolution Table
| Issue | Potential Cause | Resolution Strategy | Relevant Evidence |
|---|---|---|---|
| Variable IC values | Serum protein interference | Use serum-free assays or adjust protein content | |
| Unstable intermediates | Moisture-sensitive reagents | Conduct reactions under anhydrous N | |
| Low crystallinity | Polymorphic forms | Recrystallize from EtOAc/hexane (1:3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
